molecular formula C9H11Br2N B12874139 5-Bromo-2-(dimethylamino)benzyl bromide

5-Bromo-2-(dimethylamino)benzyl bromide

Cat. No.: B12874139
M. Wt: 293.00 g/mol
InChI Key: KEPAZHFAUXDZJY-UHFFFAOYSA-N
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Description

5-Bromo-2-(dimethylamino)benzyl bromide is an organic compound with the molecular formula C9H11Br2N. It consists of a benzene ring substituted with a bromine atom and a dimethylamino group at the 2-position, and a bromomethyl group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(dimethylamino)benzyl bromide typically involves the bromination of 2-(dimethylamino)toluene. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5-position of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully monitored to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(dimethylamino)benzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding dehalogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include dehalogenated compounds.

Scientific Research Applications

5-Bromo-2-(dimethylamino)benzyl bromide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(dimethylamino)benzyl bromide involves its reactivity as an electrophile. The bromine atoms on the benzene ring make it susceptible to nucleophilic attack, allowing it to participate in various substitution reactions. The dimethylamino group can also influence the reactivity and stability of the compound by donating electron density to the benzene ring.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: Similar structure but lacks the dimethylamino group.

    2-Bromo-5-(dimethylamino)toluene: Similar structure but lacks the bromomethyl group.

    5-Bromo-2-(methylamino)benzyl bromide: Similar structure but has a methylamino group instead of a dimethylamino group.

Uniqueness

5-Bromo-2-(dimethylamino)benzyl bromide is unique due to the presence of both bromine atoms and the dimethylamino group, which confer specific reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and valuable for various scientific applications.

Biological Activity

5-Bromo-2-(dimethylamino)benzyl bromide is a halogenated organic compound notable for its structural features, which include a brominated aromatic ring and a dimethylamino group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its promising biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

  • Chemical Formula : C11H12Br2N
  • Molecular Weight : 292.92 g/mol
  • CAS Number : 23239-36-3

The presence of bromine atoms in the structure is linked to enhanced biological activity, as halogens can form halogen bonds that influence molecular interactions within biological systems. The dimethylamino group contributes to the compound's reactivity and potential applications in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of benzyl bromides, including this compound, demonstrate strong antibacterial and antifungal activities against various clinical pathogenic strains.

Table 1: Antimicrobial Activity Against Pathogenic Strains

Pathogen TypeActivity ObservedReference
Gram-positive bacteriaStrong
Gram-negative bacteriaModerate
FungiSignificant

The effectiveness of this compound against both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

Recent studies have also explored the anticancer properties of compounds related to this compound. For instance, derivatives based on similar scaffolds have been evaluated for their effects on various cancer cell lines.

Case Study: Anticancer Evaluation

In a study evaluating the anticancer activity of indolin-2-one derivatives, compounds structurally related to this compound were assessed against breast (MCF-7) and lung (A-549) cancer cell lines. The results indicated promising anti-proliferative effects:

CompoundCell LineIC50 (µM)
Compound 7cMCF-77.17 ± 0.94
Compound 7dMCF-72.93 ± 0.47
DoxorubicinMCF-74.30 ± 0.84

These findings suggest that derivatives of benzyl bromides can exhibit superior anticancer activity compared to established drugs like doxorubicin, particularly in targeting specific cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules through halogen bonding, which enhances its binding affinity to targets such as enzymes or receptors involved in microbial resistance or cancer proliferation.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding modes of this compound within active sites of target proteins. These studies are crucial for understanding how structural modifications can enhance efficacy and selectivity in drug design.

Properties

Molecular Formula

C9H11Br2N

Molecular Weight

293.00 g/mol

IUPAC Name

4-bromo-2-(bromomethyl)-N,N-dimethylaniline

InChI

InChI=1S/C9H11Br2N/c1-12(2)9-4-3-8(11)5-7(9)6-10/h3-5H,6H2,1-2H3

InChI Key

KEPAZHFAUXDZJY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Br)CBr

Origin of Product

United States

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